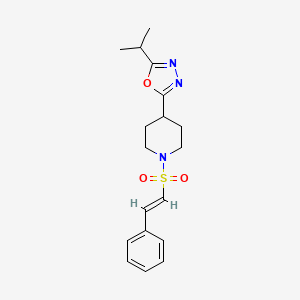
(E)-2-isopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-isopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is a member of the oxadiazole family, which is known for its diverse biological activities. (E)-2-isopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
Scientific Research Applications
Synthesis of Medicinal Compounds
Piperidine derivatives are crucial in the synthesis of pharmaceuticals, serving as key building blocks. The piperidine moiety is present in more than twenty classes of pharmaceuticals, indicating its versatility and importance in drug construction . The compound could be used to synthesize novel medicinal compounds with potential therapeutic applications.
Pharmacological Applications
Piperidine derivatives exhibit a wide range of biological activities and are utilized in various pharmacological applications. They have been used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . Research into the specific applications of our compound could lead to the development of new drugs targeting these areas.
Anticancer Research
Piperidine structures are often explored for their anticancer properties. The compound may be investigated for its potential to inhibit cancer cell growth or metastasis. Piperidine alkaloids from natural sources have shown antiproliferative and antimetastatic effects, suggesting that synthetic derivatives could also be promising in cancer research .
Antimicrobial and Antibacterial Agents
Some piperidine derivatives have been isolated with significant antibacterial activity. For instance, Nojirimycin, a piperidine derivative, has been effective against various bacterial strains such as S. lutea, S. aureus, and E. coli . The compound could be studied for its potential as a new class of antibiotics.
Antioxidant Properties
Piperidine derivatives like Piperine have demonstrated powerful antioxidant action. They are capable of inhibiting or suppressing free radicals, which are implicated in various diseases. The compound could be evaluated for its antioxidant capacity, which may contribute to its therapeutic potential .
Neuropharmacological Effects
Piperidine compounds have been associated with neuropharmacological effects, including antidepressant-like effects. The compound could be researched for its potential impact on neurological conditions and its mechanism of action in the central nervous system .
Analgesic and Anti-inflammatory Applications
Due to their pharmacophoric features, piperidine derivatives are often used as analgesics and anti-inflammatory agents. The compound could be explored for its efficacy in pain management and reducing inflammation, which are common symptoms in various medical conditions .
Antihypertensive and Cardiovascular Research
Piperidine derivatives have been utilized in the treatment of hypertension and other cardiovascular diseases. The compound’s potential effects on blood pressure regulation and heart function could be a significant area of research, contributing to the development of new cardiovascular drugs .
properties
IUPAC Name |
2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-5-propan-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-14(2)17-19-20-18(24-17)16-8-11-21(12-9-16)25(22,23)13-10-15-6-4-3-5-7-15/h3-7,10,13-14,16H,8-9,11-12H2,1-2H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJISUBFMQOAWEX-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-isopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2604622.png)
![2-[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2604624.png)
![3-(4-Methylphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2604625.png)
![4-(diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2604626.png)
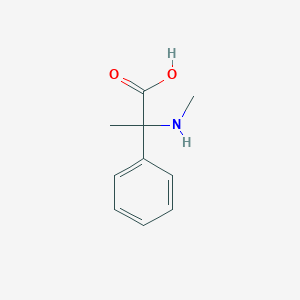
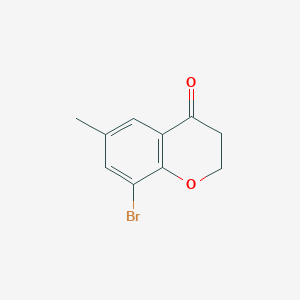
![Methyl 2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2604632.png)
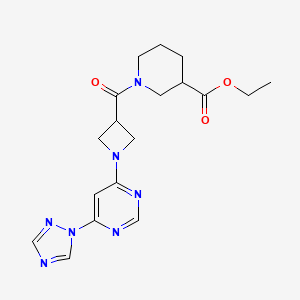
![2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2604636.png)
![1-[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2604637.png)
![N-(2-(diethylamino)ethyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2604639.png)
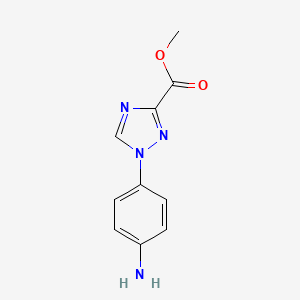
![3-[(3,4-dichlorophenyl)methyl]-8-ethyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2604642.png)